molecular formula C12H15NO2 B6155970 3-(dimethylamino)-2-(3-methylphenoxy)prop-2-enal CAS No. 2185841-96-5

3-(dimethylamino)-2-(3-methylphenoxy)prop-2-enal

Cat. No. B6155970
CAS RN: 2185841-96-5
M. Wt: 205.3
InChI Key:
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Description

3-(Dimethylamino)-2-(3-methylphenoxy)prop-2-enal, also known as DMAMP, is an organic compound with a wide variety of applications in scientific research. It has a molecular formula of C10H15NO and a molecular weight of 165.23 g/mol. DMAMP is a colorless, volatile liquid that is soluble in water and most organic solvents. It has a pungent odor and is often used as a reagent in organic synthesis. DMAMP has been studied extensively for its biochemical and physiological effects, as well as its potential applications in laboratory experiments.

Scientific Research Applications

3-(dimethylamino)-2-(3-methylphenoxy)prop-2-enal is used in a variety of scientific research applications, including enzymology, biochemistry, and pharmacology. It has been used in studies of enzyme kinetics, protein structure, and enzyme inhibition. It has also been used to study the effects of drugs on the human body, as well as the biochemical and physiological effects of certain compounds. Additionally, 3-(dimethylamino)-2-(3-methylphenoxy)prop-2-enal has been used to study the mechanism of action of certain drugs and to identify potential drug targets.

Mechanism of Action

3-(dimethylamino)-2-(3-methylphenoxy)prop-2-enal acts as an inhibitor of certain enzymes, such as cyclooxygenase and phospholipase A2. It is thought to bind to the active site of these enzymes, preventing them from catalyzing their respective reactions. This mechanism of action has been studied extensively in order to understand the biochemical and physiological effects of 3-(dimethylamino)-2-(3-methylphenoxy)prop-2-enal.
Biochemical and Physiological Effects
3-(dimethylamino)-2-(3-methylphenoxy)prop-2-enal has been studied for its biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, such as cyclooxygenase and phospholipase A2. It has also been found to have anti-inflammatory, analgesic, and antipyretic properties. Additionally, it has been found to have antithrombotic, anticoagulant, and antiplatelet activities.

Advantages and Limitations for Lab Experiments

3-(dimethylamino)-2-(3-methylphenoxy)prop-2-enal has several advantages for laboratory experiments, including its low cost and ease of synthesis. Additionally, it is a relatively safe compound and can be used in a wide variety of experiments. However, 3-(dimethylamino)-2-(3-methylphenoxy)prop-2-enal is volatile and has a strong odor, so it should be handled with care. Additionally, it should not be used in experiments involving human or animal subjects.

Future Directions

There are several potential future directions for research involving 3-(dimethylamino)-2-(3-methylphenoxy)prop-2-enal. One potential direction is to further study its mechanism of action in order to identify potential drug targets. Additionally, further research could be conducted to explore the biochemical and physiological effects of 3-(dimethylamino)-2-(3-methylphenoxy)prop-2-enal. Additionally, further research could be conducted to explore the potential applications of 3-(dimethylamino)-2-(3-methylphenoxy)prop-2-enal in laboratory experiments. Finally, further research could be conducted to explore the potential toxicity of 3-(dimethylamino)-2-(3-methylphenoxy)prop-2-enal.

Synthesis Methods

3-(dimethylamino)-2-(3-methylphenoxy)prop-2-enal can be synthesized through several methods, including a reaction between 3-methoxy-2-methylphenol and dimethylamine in the presence of a base. This reaction involves the formation of an intermediate, which then undergoes a series of steps to form the desired product. The reaction is typically conducted in the presence of a catalytic amount of an acid, such as p-toluenesulfonic acid. The reaction can be conducted at room temperature or under reflux conditions.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-(dimethylamino)-2-(3-methylphenoxy)prop-2-enal involves the reaction of 3-methylphenol with chloroacetaldehyde to form 3-(chloromethyl)-phenol, which is then reacted with dimethylamine to form 3-(dimethylamino)-methylphenol. This intermediate is then reacted with acrolein to form the final product, 3-(dimethylamino)-2-(3-methylphenoxy)prop-2-enal.", "Starting Materials": [ "3-methylphenol", "chloroacetaldehyde", "dimethylamine", "acrolein" ], "Reaction": [ "Step 1: React 3-methylphenol with chloroacetaldehyde in the presence of a base catalyst to form 3-(chloromethyl)-phenol.", "Step 2: React 3-(chloromethyl)-phenol with dimethylamine in the presence of a base catalyst to form 3-(dimethylamino)-methylphenol.", "Step 3: React 3-(dimethylamino)-methylphenol with acrolein in the presence of a base catalyst to form 3-(dimethylamino)-2-(3-methylphenoxy)prop-2-enal." ] }

CAS RN

2185841-96-5

Product Name

3-(dimethylamino)-2-(3-methylphenoxy)prop-2-enal

Molecular Formula

C12H15NO2

Molecular Weight

205.3

Purity

95

Origin of Product

United States

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